molecular formula C10H12FN3S B1482773 (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098077-77-9

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1482773
CAS RN: 2098077-77-9
M. Wt: 225.29 g/mol
InChI Key: MLRIYBDGWOZVPF-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

Several synthetic methods can yield thiophene derivatives, including those involving condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant pathways for obtaining thiophene derivatives . Additionally, recent strategies have focused on heterocyclization of various substrates to synthesize thiophene analogs .


Molecular Structure Analysis

The molecular structure of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine consists of a pyrazole ring fused with a thiophene moiety. The presence of fluorine and ethyl groups further enhances its chemical diversity .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations. For instance, thionation of amides, diketones, and N-(2-oxoalkyl)amides using fluorous Lawesson’s reagent can lead to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles .

Scientific Research Applications

1. Alzheimer's Disease Treatment:

  • Pyrazole derivatives, including similar compounds to the one , have been studied for their potential in treating Alzheimer's disease. A study by Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives. These compounds demonstrated inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in Alzheimer's treatment (Kumar et al., 2013).

2. Antipsychotic Agent Development:

  • Compounds structurally related to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine were found to have an antipsychotic-like profile in animal behavioral tests. These compounds, particularly a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, showed potential as novel antipsychotic agents without interacting with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).

3. Antimicrobial Activity:

  • Research on pyrazole derivatives, including those similar to the subject compound, has shown promising results in antimicrobial activity. A study by Ashok et al. (2017) synthesized new substituted phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and found them to have significant antibacterial and antifungal activities (Ashok et al., 2017).

4. Synthesis and Characterization of Novel Compounds:

  • Pyrazole derivatives are frequently synthesized and characterized for their potential applications in various fields. For instance, Shimoga et al. (2018) successfully synthesized and characterized a compound structurally similar to the one using spectroscopic techniques, highlighting the continued interest in developing new compounds within this chemical class for various applications (Shimoga et al., 2018).

5. Development of Antidepressants:

  • Compounds related to this compound have been explored for their antidepressant properties. Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showing potential as antidepressant medications in behavioral investigations (Mathew et al., 2014).

properties

IUPAC Name

[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,2-3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIYBDGWOZVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

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